



In-Depth Technical Guide: Safety and Toxicity of Aluminum Citrate for Handling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for **aluminum citrate**. The information is intended to inform safe handling procedures and risk assessments in research and pharmaceutical development settings. The data presented is a synthesis of findings from peer-reviewed literature, toxicology databases, and regulatory agency reports.

Hazard Identification and Classification

Aluminum citrate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with **aluminum citrate** are:

- Acute Oral Toxicity: Harmful if swallowed.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **aluminum citrate**. It is important to note that for certain endpoints, specific data for **aluminum citrate** are limited, and information is often extrapolated from studies on other aluminum compounds.



Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Classificati on	Reference
Oral LD50	Rat	Oral	No data available	Harmful if swallowed (GHS Category 4)	[1][2](INVALID- LINK)
Dermal LD50	Rabbit	Dermal	No data available	Not classified	[1](INVALID- LINK)
Inhalation LC50	Rat	Inhalation	No data available	Not classified	[1](INVALID- LINK)

Table 2: Irritation and Sensitization

Endpoint	Species	Results	Classification	Reference
Skin Irritation	Rabbit	Causes skin irritation	Irritant (GHS Category 2)	[1][2](INVALID- LINK)
Eye Irritation	Rabbit	Causes serious eye irritation	Irritant (GHS Category 2A)	[1][2](INVALID- LINK)
Skin Sensitization	-	No data available	Not classified	[1](INVALID- LINK)

Table 3: Repeated Dose Toxicity



Study Type	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Referenc e
Neurodevel opmental Toxicity	Rat	Oral (drinking water)	30 mg Al/kg bw/day	100 mg Al/kg bw/day	Renal pathology, reduced grip strength	[1](3 INVALID- LINK

Table 4: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without S9	Equivocal	[4](5INVALID- LINK
Chromosomal Aberration	-	-	No data available	-

Table 5: Carcinogenicity

Species	Route	Results	Reference
-	-	No data available for aluminum citrate. Aluminum is not classifiable as to its carcinogenicity to humans (IARC Group 3).	[6](INVALID-LINK)

Table 6: Reproductive and Developmental Toxicity



Study Type	Species	Route	Dosage	Effects	Reference
Development al Toxicity	Rat	Gavage	1064 mg/kg/day (with citric acid)	Signs of maternal and fetotoxicity (reduced fetal body weight, increased skeletal variations). No teratogenicity.	[2](INVALID- LINK)

Experimental Protocols

This section outlines the methodologies for key toxicological assessments. These are based on standardized OECD guidelines and specific study descriptions where available.

Acute Oral Toxicity (OECD TG 401 - Deleted)

While OECD Guideline 401 for acute oral toxicity has been deleted, historical studies following this or similar protocols would have involved the administration of a single high dose of **aluminum citrate** to a group of rodents (typically rats) via gavage.[7][8] The animals would be observed for a period of 14 days for signs of toxicity and mortality.[9] The LD50, the dose estimated to cause mortality in 50% of the animals, would then be calculated. For **aluminum citrate**, a definitive LD50 value is not available in the public literature.



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Workflow for a typical acute oral toxicity study.

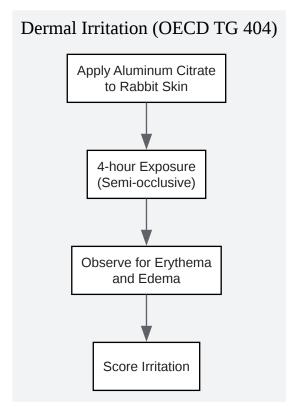


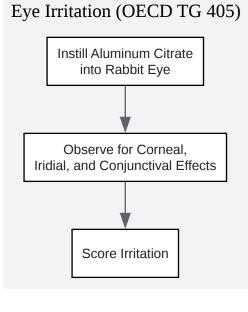
Dermal and Eye Irritation (OECD TG 404 & 405)

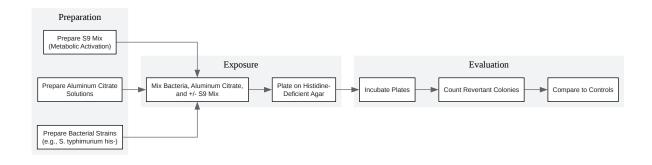
Dermal Irritation (OECD TG 404): This test involves applying a specified amount of **aluminum citrate** to the shaved skin of a rabbit under a semi-occlusive patch for a defined period (typically 4 hours).[10][11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The severity of the reactions is scored, and an overall irritation classification is determined.[11]

Eye Irritation (OECD TG 405): A small, measured amount of **aluminum citrate** is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[12][13] The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at set intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[14] The severity of the lesions is scored to determine the irritation potential.[14]

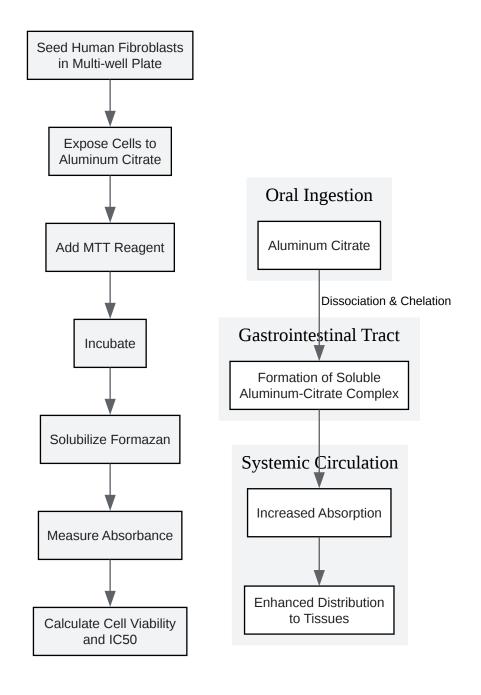












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